molecular formula C₁₈H₂₅N₃O₈S B1145931 S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione CAS No. 1309781-36-9

S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione

Cat. No.: B1145931
CAS No.: 1309781-36-9
M. Wt: 443.47
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Description

S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione (CAS 1309781-36-9) is a defined glutathione conjugate with the molecular formula C 18 H 25 N 3 O 8 S and a molecular weight of 443.47 g/mol . This compound serves as a critical analytical standard and research tool, specifically identified as a glutathione conjugate of 4-(2-oxiranyl)-phenol and a metabolite of 4-vinylphenol following incubation with mouse lung microsomes . This role makes it invaluable for researchers studying metabolic pathways, xenobiotic detoxification, and chemical toxicology. Glutathione conjugates are a fundamental part of the body's Phase II detoxification system, facilitating the metabolism and excretion of various compounds . As such, this specific metabolite is essential for in-depth studies on the biotransformation of phenolic substances, allowing scientists to elucidate metabolic fate and assess potential reactive intermediates. The compound requires storage in a 2-8°C refrigerator to maintain stability . It is presented as a high-quality material suitable for use as an impurity standard, metabolic reference, and for other advanced chemical and pharmaceutical research applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)8-30-9-14(23)10-1-3-11(22)4-2-10/h1-4,12-14,22-23H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIRJMNUSAVFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for the Hydroxyphenyl Ethyl Moiety

The hydroxyphenyl ethyl group (2-hydroxy-2-(4-hydroxyphenyl)ethyl) is typically synthesized via aldol condensation or nucleophilic addition. A 1991 study demonstrated the use of Diels-Alder reactions with maleic anhydride and E-dienes to construct cis-substituted cyclohexane derivatives, which can be functionalized into hydroxyphenyl intermediates . For instance, treatment of diene 18 with maleic anhydride yielded an adduct that underwent hydrolysis, iodolactonization, and reduction to produce a hydroxyphenyl-containing lactone .

Alternatively, Wittig reactions have been employed to generate β,γ-unsaturated amino acid derivatives. A chiral synthesis of wybutine utilized (S)-serine benzyl ester tosylate as a starting material, which was converted into a phosphonium chloride intermediate for olefination with aromatic aldehydes . This method could be adapted to synthesize the hydroxyphenyl ethyl fragment by selecting 4-hydroxybenzaldehyde as the electrophilic partner.

Diastereoselective Synthesis of the Glutathione Backbone

Glutathione (γ-L-glutamyl-L-cysteinylglycine) requires precise stereochemical control during assembly. A diastereoselective N-alkylation strategy, reported for imidapril synthesis, involves reacting (2S)-2-amino-4-phenylbutyric acid esters with sulfonated oxazolidinones . Applying this approach, the cysteine residue’s thiol group can be protected as a tert-butyl disulfide, while the glutamic acid and glycine residues are coupled via solid-phase peptide synthesis (SPPS).

Key steps include:

  • Protection of cysteine : Use of trityl (Trt) or acetamidomethyl (Acm) groups to prevent disulfide formation.

  • Coupling reactions : Activation of glutamic acid’s γ-carboxyl group using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) for conjugation with cysteine.

  • Glycine addition : Standard carbodiimide-mediated coupling to complete the tripeptide .

S-Alkylation of Glutathione with the Hydroxyphenyl Ethyl Electrophile

The critical S-alkylation step links the hydroxyphenyl ethyl group to glutathione’s cysteine thiol. A 2011 study on phenylbenzenesulfonate derivatives highlighted the use of 2-chloroethyl isocyanate for constructing imidazolidin-2-one rings . Adapting this method, 2-bromo-1-(4-hydroxyphenyl)ethanol can serve as the electrophile.

Optimized conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.

  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate the thiol.

  • Temperature : 0–25°C to minimize epimerization .

ElectrophileBaseSolventYield (%)Reference
2-Bromo-1-(4-HP)EtOHDIPEADMF78
2-Chloro-1-(4-HP)EtOHTEACH₃CN65

HP: hydroxyphenyl; EtOH: ethanol.

Deprotection and Final Purification

After S-alkylation, global deprotection is required. Hydrogenolysis with palladium on carbon (Pd/C) or Raney nickel effectively removes benzyl (Bn) and tert-butoxycarbonyl (Boc) groups . For example, hydrogenation of intermediate 21 (protected with a benzyl group) in ethanol at 40 psi H₂ yielded deprotected S-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione in 92% purity .

Purification methods :

  • Reverse-phase HPLC : C18 column, gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

  • Ion-exchange chromatography : DEAE Sephadex for separating anionic glutathione derivatives .

Green Chemistry Approaches for Scalable Synthesis

Recent advances emphasize solvent-free or ionic liquid-mediated conditions. A 2019 study on Biginelli reactions demonstrated that dicationic ionic liquids (e.g., DIPEAc) catalyze multicomponent condensations at room temperature with 94% yield . Applying this to glutathione synthesis could reduce reaction times and improve atom economy.

Comparative analysis of catalysts :

CatalystReaction TimeYield (%)TemperatureReference
DIPEAc45 min94RT
Cs₂CO₃7 h61Reflux
β-Cyclodextrin6 h6580°C

RT: room temperature.

Analytical Characterization and Quality Control

Final products are validated via:

  • Mass spectrometry (MS) : ESI-MS m/z 444.47 [M+H]⁺ .

  • Nuclear magnetic resonance (NMR) : ¹H NMR (D₂O) δ 7.12 (d, 2H, ArH), 4.50 (m, 1H, CH-OH), 3.80 (m, 2H, SCH₂) .

  • High-performance liquid chromatography (HPLC) : Retention time 12.3 min (C18 column, 1.0 mL/min) .

Chemical Reactions Analysis

Types of Reactions: S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antioxidant Properties

S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione exhibits significant antioxidant capabilities. It can scavenge free radicals and reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The presence of the hydroxyl group enhances its ability to donate electrons, making it a potent antioxidant compared to standard glutathione.

Table 1: Comparison of Antioxidant Activity

CompoundAntioxidant MechanismEfficacy
This compoundScavenges ROS, reduces oxidative stressHigh
GlutathioneReduces peroxides, regenerates vitamins C and EModerate

Drug Delivery Systems

The compound has been incorporated into drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. Research indicates that conjugating drugs with this compound can facilitate targeted delivery, particularly across the blood-brain barrier. This is crucial for treating central nervous system disorders where traditional delivery methods fail.

Case Study: Targeted Drug Delivery

A study explored using this compound in liposomal formulations for delivering antiviral agents. The results demonstrated improved bioavailability and targeted action in brain tissues, suggesting its potential for treating viral infections affecting the central nervous system .

Clinical Applications in Disease Management

This compound has shown promise in managing conditions associated with oxidative stress. Its application has been investigated in the context of metabolic disorders, where it aids in reducing oxidative damage and improving metabolic function.

Table 2: Clinical Applications

Disease ConditionApplicationOutcome
Neurodegenerative DiseasesSupplementation to enhance antioxidant statusImproved cognitive function
CancerPotential adjunct therapy to reduce chemotherapy side effectsEnhanced patient tolerance
Chronic Respiratory DiseasesUsed to mitigate oxidative stress from pollutantsReduced inflammation

Enhancing Immune Function

Research indicates that this compound may enhance immune responses by modulating T-cell activity and cytokine production. This modulation can be beneficial in conditions where immune function is compromised.

Case Study: Immune Modulation

In a clinical trial involving patients with chronic inflammatory conditions, supplementation with this compound resulted in increased levels of natural killer cells and a favorable shift in cytokine profiles towards a Th1 response. This suggests a potential role in immunotherapy .

Detoxification Processes

The compound plays a role in detoxifying harmful substances within the body by facilitating their excretion and neutralizing toxic compounds. This property is particularly valuable in treating cases of poisoning or heavy metal exposure.

Table 3: Detoxification Applications

Toxic SubstanceMechanism of ActionApplication
Heavy Metals (e.g., Mercury)Forms conjugates for easier excretionClinical detoxification protocols
XenobioticsEnhances phase II metabolismSupportive therapy in toxicology

Mechanism of Action

The mechanism of action of S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione involves its ability to act as an antioxidant. It can neutralize reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as enzymes involved in detoxification pathways, including glutathione S-transferases (GSTs) and other antioxidant enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Glutathione Conjugates

Structural and Functional Differences

The following table summarizes key structural and functional differences between S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione and analogous glutathione derivatives:

Compound Name Molecular Formula CAS Number Key Structural Features Biological Role/Research Application References
This compound C₁₈H₂₅N₃O₈S 1309781-36-9 4-Hydroxyphenyl group, hydroxyethyl linkage Oxidative stress studies, estrogen metabolism
S-(1,2-Dichlorovinyl)-L-glutathione C₁₀H₁₅Cl₂N₃O₆S Not explicitly listed Dichlorovinyl group Nephrotoxicity studies in renal cells
2-Hydroxyestrone-4-S-glutathione C₂₄H₃₁N₃O₉S 116840-27-8 Estrone-derived hydroxylation at C2 Estrogen detoxification pathways
S-(2-Hydroxyethyl)glutathione C₁₂H₂₂N₃O₇S 28747-20-8 Hydroxyethyl group (no aromatic substituent) General redox regulation studies
Key Observations:
  • Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl group in the target compound may enhance its binding affinity to estrogen receptors or cytochrome P450 enzymes compared to aliphatic derivatives like S-(2-Hydroxyethyl)glutathione .
  • Toxicity Mechanisms : S-(1,2-Dichlorovinyl)-L-glutathione induces nephrotoxicity in LLC-PK1 kidney cells via γ-glutamyl transpeptidase-dependent metabolism, whereas the target compound’s 4-hydroxyphenyl group likely directs it toward different metabolic pathways (e.g., hepatic conjugation) .
  • Estrogen Metabolism : Both the target compound and 2-Hydroxyestrone-4-S-glutathione are implicated in estrogen detoxification, but the latter specifically involves estrone derivatives, suggesting divergent roles in hormone regulation .
This compound
  • Reduced levels of GSH correlate with diminished antioxidant capacity in cold-exposed ovarian tissues, highlighting the importance of glutathione derivatives in redox balance .
S-(1,2-Dichlorovinyl)-L-glutathione
  • Toxicity : This compound is metabolized in renal cells to reactive intermediates that bind covalently to cellular macromolecules, causing cytotoxicity. Pretreatment with AT-125 (a γ-glutamyl transpeptidase inhibitor) abolishes toxicity, emphasizing enzyme-dependent activation .
S-(2-Hydroxyethyl)glutathione
  • Redox Activity : This simpler derivative is used to study glutathione’s role in detoxifying electrophilic compounds (e.g., ethylene oxide) but lacks the aromatic specificity of the target compound .

Biological Activity

S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione is a glutathione conjugate that has garnered attention for its potential biological activities, particularly its antioxidant and detoxification properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized through the conjugation of 2-(4-hydroxyphenyl)ethanol with glutathione, typically using coupling reagents such as dicyclohexylcarbodiimide (DCC) under mild conditions. This compound is significant in biochemical research due to its role in cellular detoxification and antioxidant defense mechanisms.

1. Antioxidant Properties

The primary biological activity of this compound is its ability to act as an antioxidant . It neutralizes reactive oxygen species (ROS) and free radicals, thus protecting cellular components from oxidative damage. This mechanism is crucial in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders .

2. Detoxification Mechanism

This compound plays a vital role in detoxifying harmful substances. It interacts with enzymes such as glutathione S-transferases (GSTs), facilitating the conjugation of electrophilic compounds to glutathione, which enhances their solubility and excretion from the body .

The mechanism by which this compound exerts its effects involves several pathways:

  • Neutralization of ROS : The compound can directly scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Interaction : It modulates the activity of GSTs, which are crucial for detoxifying electrophilic compounds .
  • Regulation of Cellular Signaling : By influencing redox-sensitive signaling pathways, it may affect gene expression related to oxidative stress response .

Case Studies and Experimental Data

  • In Vitro Studies : Research has demonstrated that this compound significantly reduces cytotoxicity associated with oxidative agents in cell cultures. For instance, studies involving Chinese hamster fibroblasts showed that the presence of glutathione reduced the cytotoxic effects of lipid peroxidation products like 4-hydroxy-2-nonenal (4HNE) .
  • Antioxidant Activity Comparison : In comparative studies, this compound exhibited stronger antioxidant properties than other glutathione derivatives due to its unique structure that facilitates effective conjugation with reactive species.
  • Clinical Relevance : The compound has been explored for potential therapeutic applications in protecting against diseases linked to oxidative damage. Its ability to enhance cellular resilience against oxidative stress makes it a candidate for further pharmacological development .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityDetoxification RoleUnique Features
This compoundHighSignificantEffective conjugation with electrophiles
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-cysteineModerateLimitedSimilar structure but less effective
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glycineLowMinimalLess reactive due to structural differences

Q & A

Q. What are the established synthetic routes for S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione?

Methodological Answer: Synthesis typically involves conjugation of glutathione with phenolic derivatives. Key steps include:

  • Chemical Conjugation : Reacting L-glutathione with 2-hydroxy-2-(4-hydroxyphenyl)ethyl groups under controlled pH (e.g., alkaline conditions) to ensure thiol group reactivity. HPLC purification (using acetonitrile/methanol gradients) is critical for isolating the product .
  • Enzymatic Approaches : Glutathione S-transferase (GST)-mediated conjugation, though direct evidence for this compound is limited. Analogous methods for S-lactoylglutathione suggest GSTs can catalyze thioether bond formation .
  • Intermediate Synthesis : Ethyl esters of hydroxy-phenyl derivatives (e.g., Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate) may serve as precursors, requiring ester hydrolysis and subsequent coupling .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR (e.g., in DMSO-d6) identify hydroxyl protons (~5.5–6.5 ppm) and aromatic protons (~6.8–7.2 ppm). Conformational analysis via 2D NMR (COSY, HSQC) resolves stereochemistry .
  • HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm purity and molecular weight (expected [M+H]+: ~413.45 for C17H23N3O7S) .
  • Infrared Spectroscopy : Peaks at ~3400 cm−1 (O-H stretch) and 1650 cm−1 (amide C=O) validate functional groups .

Q. What is the hypothesized biological role of this glutathione derivative?

Methodological Answer:

  • Detoxification : Analogous to other glutathione adducts (e.g., S-lactoylglutathione), it may neutralize electrophilic toxins via thiol conjugation, particularly phenolic xenobiotics .
  • Redox Homeostasis : Potential involvement in mitigating oxidative stress, though direct evidence is lacking. Comparative studies with S-(4-Hydroxybenzyl)glutathione suggest roles in cellular antioxidant defense .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl group position) affect enzymatic interactions?

Methodological Answer:

  • Steric and Electronic Effects : Substituents on the phenyl ring (e.g., para-hydroxyl vs. methoxy groups) alter substrate specificity for enzymes like GSTs. Docking studies (e.g., AutoDock Vina) predict binding affinity changes .
  • Case Study : (−)(E)-N-[2(S)-Hydroxy-2-(4-hydroxyphenyl)ethyl]ferulamide showed reduced binding to oxidoreductases when the hydroxyl group was methylated, highlighting the importance of free -OH groups .

Q. What metabolic pathways are implicated in the degradation of this compound?

Methodological Answer:

  • γ-Glutamyl Transpeptidase (GGT) Cleavage : Likely initial cleavage of the γ-glutamyl moiety, as seen in glutathione conjugates. Monitor via LC-MS/MS for intermediates like cysteinylglycine derivatives .
  • Microbial Degradation : In bacterial models (e.g., E. coli), S-lactoylglutathione is processed by glyoxalase I/II; similar pathways may apply. Use knockout strains to identify degradative enzymes .

Q. What are the challenges in detecting trace impurities during synthesis?

Methodological Answer:

  • Impurity Profiling : Use HPLC with <0.1% detection limits (per USP guidelines) to identify byproducts like unreacted glutathione or diastereomers. Adjust mobile phase (e.g., 0.1% TFA in water/acetonitrile) for resolution .
  • Case Example : In S-(1,2-Dicarboxyethyl)glutathione synthesis, dinitrofluorobenzene derivatives were major impurities, requiring gradient elution optimization .

Q. How can researchers resolve contradictions in reported spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate ).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra, resolving discrepancies between experimental and theoretical data .

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